molecular formula C11H23N B13536285 2-(4-Isopropylcyclohexyl)ethan-1-amine

2-(4-Isopropylcyclohexyl)ethan-1-amine

Cat. No.: B13536285
M. Wt: 169.31 g/mol
InChI Key: NOSUHJXQIKLGEK-UHFFFAOYSA-N
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Description

2-(4-Isopropylcyclohexyl)ethan-1-amine is an organic compound with the molecular formula C11H23N It is a derivative of cyclohexane, featuring an isopropyl group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylcyclohexyl)ethan-1-amine typically involves the reaction of 4-isopropylcyclohexanone with an appropriate amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions is crucial for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylcyclohexyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Isopropylcyclohexyl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Isopropylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Isopropylcyclohexyl)ethan-1-amine is unique due to its specific combination of an isopropyl group and an ethanamine moiety, which imparts distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

2-(4-propan-2-ylcyclohexyl)ethanamine

InChI

InChI=1S/C11H23N/c1-9(2)11-5-3-10(4-6-11)7-8-12/h9-11H,3-8,12H2,1-2H3

InChI Key

NOSUHJXQIKLGEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)CCN

Origin of Product

United States

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